Bisphénol F-13C6

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

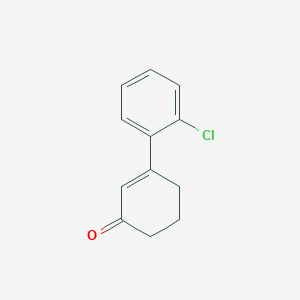

Bisphenol F-13C6 is a stable isotope-labeled compound of Bisphenol F, which is an organic compound with the chemical formula 13C6 C7 H12 O2. It is structurally related to Bisphenol A, a well-known precursor for forming plastics. Bisphenol F-13C6 is used as a reference standard in analytical testing within the food and beverage sector .

Applications De Recherche Scientifique

Bisphenol F-13C6 is widely used in scientific research, particularly in the following fields:

Chemistry: It is used as a reference standard for analytical testing and quantification of bisphenols in various samples.

Biology: It is used in studies to understand the biological effects of bisphenols, including their endocrine-disrupting properties.

Medicine: It is used in research to study the potential health effects of bisphenols on human health.

Industry: It is used in the production of plastics, epoxy resins, and other industrial applications

Mécanisme D'action

Target of Action

Bisphenol F-13C6, structurally related to Bisphenol A (BPA), is an organic synthetic compound . It belongs to the category of molecules known as bisphenols, which feature two phenol groups connected via a linking group . The primary targets of Bisphenol F-13C6 are estrogen receptors . It can bind to these receptors, thereby affecting body weight and tumorigenesis .

Mode of Action

Bisphenol F-13C6 interacts with its targets, the estrogen receptors, and induces changes in the body. Due to its hormone-like properties, it may bind to estrogen receptors, thereby affecting both body weight and tumorigenesis . It may also affect metabolism and cancer progression, by interacting with GPR30, and may impair male reproductive function, by binding to androgen receptors .

Biochemical Pathways

Bisphenol F-13C6 affects several biochemical pathways. It has been shown to disrupt testicular function via apoptotic signaling . Several transcription factors, including PPARγ, C/EBP, Nrf2, HOX, and HAND2, are involved in Bisphenol F-13C6 action on fat and liver homeostasis, the cardiovascular system, and cancer . Furthermore, epigenetic changes, such as DNA methylation, histones modification, and changes in microRNAs expression contribute to Bisphenol F-13C6 pathological effects .

Pharmacokinetics

The pharmacokinetics of Bisphenol F-13C6 involves its absorption, distribution, metabolism, and excretion (ADME). Bisphenol F undergoes two primary phase II biotransformations to form the corresponding glucuronide and sulfate . These processes impact the bioavailability of the compound in the body.

Result of Action

The molecular and cellular effects of Bisphenol F-13C6’s action are significant. It has been found to have estrogenic, progesteronic, and anti-androgenic effects . The overarching implications of these hormonal changes for humans are decreases in testosterone secretions, especially in male testes, and increases in the activity of estrogen .

Action Environment

The action, efficacy, and stability of Bisphenol F-13C6 can be influenced by environmental factors. For instance, Bisphenol F-13C6 is increasingly used as a substitute for BPA in response to concerns about the health effects of BPA . It is used in the manufacture of plastics and epoxy resins, and is found in food containers, thermal paper for receipts, and coatings for water pipes . These uses expose Bisphenol F-13C6 to various environmental conditions that can affect its action and stability.

Safety and Hazards

Orientations Futures

Future investigations based on knowledge gaps include mechanistic studies in the central nervous system of zebrafish to address neurotoxicity, behavioral assays in zebrafish that assess the effects of BPF on anxiolytic, social, and fear-related behaviors, studies that broaden understanding of potential endocrine disrupting effects of BPF, studies into metabolic disruption with a focus on glutathione and aromatic amino acids, and studies utilizing mixture exposures with other BPA analogs to reflect environmental conditions more accurately .

Analyse Biochimique

Biochemical Properties

Bisphenol F-13C6, like its analogs, has been found to have estrogenic, progesteronic, and anti-androgenic effects . These hormonal changes can lead to decreases in testosterone secretions, especially in male testes, and increases in the activity of estrogen . The effects are greatest in the fetal testis, which is primed to be more easily affected due to its plasticity and massive period of growth .

Cellular Effects

Bisphenol F-13C6 has been shown to affect various types of cells and cellular processes. For instance, exposure to Bisphenol F-13C6 significantly decreased the number/size of neurospheres, BrdU + (proliferating NSC marker) and MAP-2 + (neuronal marker) cells and GFAP + astrocytes in the hippocampus NSC culture . This suggests reduced NSC stemness and self-renewal and neuronal differentiation and increased gliogenesis .

Molecular Mechanism

The molecular mechanism of Bisphenol F-13C6 involves interactions with various biomolecules. It undergoes two primary phase II biotransformations to form the corresponding glucuronide and sulfate . The ability for Bisphenol F-13C6 to activate estrogen in the receptors is lower than that of BPA, and the actions of these bisphenols are likely not directly through these receptors, but rather more indirect .

Dosage Effects in Animal Models

The effects of Bisphenol F-13C6 vary with different dosages in animal models. For instance, exposure to non-cytotoxic concentrations of Bisphenol F-13C6 significantly decreased the number/size of neurospheres, BrdU + (proliferating NSC marker) and MAP-2 + (neuronal marker) cells and GFAP + astrocytes in the hippocampus NSC culture .

Méthodes De Préparation

The preparation of Bisphenol F-13C6 involves the reaction of phenol with formaldehyde under acidic conditions. The process typically follows a two-step method:

First Step: Phenol reacts with formaldehyde under weakly acidic conditions to form an intermediate product.

Second Step: A large amount of catalyst, such as phosphoric acid, is added along with additional formaldehyde to complete the reaction

Analyse Des Réactions Chimiques

Bisphenol F-13C6 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. .

Comparaison Avec Des Composés Similaires

Bisphenol F-13C6 is similar to other bisphenols, such as:

Bisphenol A (BPA): Widely used in the production of plastics and known for its endocrine-disrupting properties.

Bisphenol S (BPS): Used as a substitute for BPA in various applications.

Bisphenol AF (BPAF): Used in the production of high-performance polymers

Bisphenol F-13C6 is unique due to its stable isotope labeling, which makes it particularly useful as a reference standard in analytical testing.

Propriétés

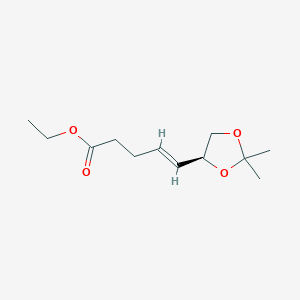

| { "Design of the Synthesis Pathway": "The synthesis of Bisphenol F-13C6 can be achieved through a multi-step reaction pathway starting from commercially available starting materials.", "Starting Materials": [ "Phenol", "Acetone", "13C6-labeled formaldehyde", "Sodium hydroxide", "Sulfuric acid", "Water" ], "Reaction": [ "Step 1: Phenol is reacted with acetone in the presence of a base catalyst such as sodium hydroxide to form Bisphenol A.", "Step 2: Bisphenol A is then reacted with 13C6-labeled formaldehyde in the presence of an acid catalyst such as sulfuric acid to form Bisphenol F-13C6.", "Step 3: The product is then purified through a series of washing and drying steps to obtain the final product." ] } | |

Numéro CAS |

1410794-06-7 |

Formule moléculaire |

C₇¹³C₆H₁₂O₂ |

Poids moléculaire |

206.19 |

Synonymes |

1,1-Bis(4-hydroxyphenyl)methane-13C6; 4,4’-Bis(hydroxyphenyl)methane-13C6; 4,4’-Dihydroxydiphenylmethane-13C6; 4,4’-Methylenebis[phenol]-13C6; 4,4’-Methylenediphenol-13C6; Bis(p-hydroxyphenyl)methane-13C6; Bis(4-hydroxyphenyl)methane-13C6; HDM-13C6; |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-tert-butyl-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidine-2,4-dione](/img/structure/B1142560.png)

![8,9-Dihydro-spiro[7H-cyclopenta[f]quinazoline-7,2'-[1,3]dithiolane]-1,3(2H,4H)-dione](/img/structure/B1142561.png)

![2,4-dioxo-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B1142564.png)

![7-Oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carbonitrile](/img/structure/B1142567.png)